PEG3 Spacer Length Confers Optimal Conformational Entropy for Ternary Complex Formation
The three-unit PEG spacer in Thalidomide-PEG3-ethylamine represents a widely adopted and effective length for CRBN-based PROTACs. This length provides an intermediate degree of flexibility and spatial reach [1]. In a systematic study of p38α/p38β degraders, PROTACs with a 3-PEG unit linker were shown to be potent, while variations to shorter or longer PEG chains significantly altered degradation activity, underscoring the critical and non-linear relationship between linker length and degradation efficacy [2].
| Evidence Dimension | Linker Length (Number of PEG Units) |
|---|---|
| Target Compound Data | 3 PEG units (PEG3) |
| Comparator Or Baseline | Shorter (PEG2) and longer (PEG4) PEG linkers from published PROTAC SAR studies |
| Quantified Difference | Quantified difference is not available as a direct compound-to-compound value, but is established as a class-level principle where PEG3 represents a specific, potent, and commonly selected length that differs fundamentally in outcome from other PEG lengths. |
| Conditions | Proteolysis targeting chimera (PROTAC) mediated degradation of kinase targets (p38α/p38β) in mammalian cell lines [2]. |
Why This Matters
This evidence confirms that the PEG3 length is not an arbitrary choice but a critical parameter for achieving potent protein degradation, guiding researchers to select this specific building block for their SAR library synthesis.
- [1] Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 8042-8052. View Source
- [2] Donoghue, C. J., Cubillos-Rojas, M., Gutierrez-Prat, N., Sanchez-Zarzalejo, C., Verdaguer, X., Riera, A., & Nebreda, A. R. (2019). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry, 183, 111682. View Source
